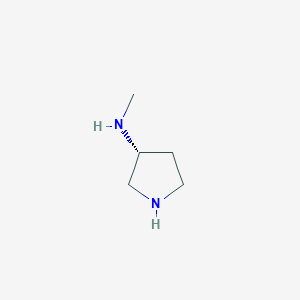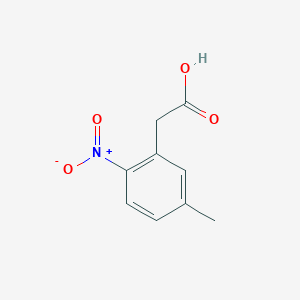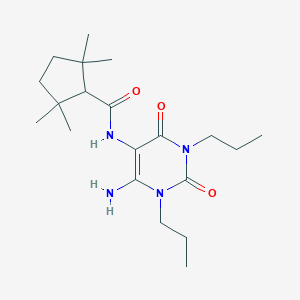
(3R)-(+)-3-(甲基氨基)吡咯烷
描述
Pyrrolidine derivatives have sparked the interest of researchers due to their diverse pharmacological activities . They are significant in synthetic and natural plant metabolites . The compound “(3R)-(+)-3-(Methylamino)pyrrolidine” is a derivative of pyrrolidine.
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been studied extensively. For instance, naturally occurring imine reductases (IREDs) have been identified for reducing activity toward sterically hindered 2-aryl-substituted pyrrolines . Another study demonstrated the acceleration of a five-component spiro-pyrrolidine construction in microdroplets and thin films .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been analyzed using various techniques. For example, a series of pyrrolidine derivatives were used to study the main structural requirements for designing novel Mcl-1 inhibitors . The structure-activity relationship that affects the activity of the ring has also been discussed .Chemical Reactions Analysis
Pyrrolidine derivatives have been involved in various chemical reactions. For instance, a study demonstrated the acceleration of a five-component spiro-pyrrolidine construction in microdroplets and thin films . Another study discussed the synthesis of pyrrolidine molecules which have promising anticancer activity toward numerous cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives have been analyzed in various studies. For instance, a study discussed the synthetic compounds with active pyrrolidine scaffolds . Another study demonstrated that acceleration of a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .科学研究应用
抗生素开发中的合成
(3R)-(+)-3-(甲基氨基)吡咯烷在合成开发抗生素的关键中间体中发挥着至关重要的作用。例如,它在创造PF-00951966方面起着重要作用,这是一种对多药耐药性引起的呼吸道感染有效的氟喹诺酮类抗生素。一项显著的研究描述了一种立体选择性合成方法,高效地产生这一关键中间体,突显了它在抗生素研究中的重要性(Lall et al., 2012)。
在抗肿瘤和抗菌化合物合成中的作用
这种化合物是AG-7352的结构的一部分,后者是一种萘啶类抗肿瘤药物,以及各种喹啉类抗菌化合物。其合成展示了该化合物在创造具有潜在治疗用途的分子中的多功能性和重要性(Kumar, Reddy, & Rao, 2003)。
在有机化学和药物合成中的应用
(3R)-(+)-3-(甲基氨基)吡咯烷还参与了其他药物的制备。一项研究展示了它在制备氟喹诺酮类抗生素PF-00951966的一个片段中的应用,表明了它在药物合成中的广泛适用性(Jung et al., 2017)。
在杂环化合物合成中的参与
这种化合物还与吡咯烷的合成相关,后者在药物化学中因其生物效应而至关重要。它们在染料、农药物质和医学中找到应用,展示了该化合物在多样化工业和科学领域中的作用(Żmigrodzka等,2022)。
对Factor Xa抑制剂开发的贡献
一系列(3R,4R)-吡咯烷-3,4-二羧酸酰胺,其中包括(3R)-(+)-3-(甲基氨基)吡咯烷的变体,已被探索其对Factor Xa的抑制活性。这项研究突显了它在开发新的抗血栓药物中的潜力(Anselm et al., 2010)。
作用机制
安全和危害
未来方向
Pyrrolidine derivatives have potential for future research and development. For instance, a study discussed the synthetic compounds with active pyrrolidine scaffolds and the structure-activity relationship that affects the activity of the ring . Another study highlighted the effectiveness of derivatives via elucidation of Structural-Activity-Relationship (SAR) .
属性
IUPAC Name |
(3R)-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZYRKGJWYJGRS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437385 | |
| Record name | (3R)-N-Methylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-(+)-3-(Methylamino)pyrrolidine | |
CAS RN |
139015-33-1 | |
| Record name | (3R)-N-Methyl-3-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139015-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-N-Methylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(+)-3-(Methylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (3R)-(+)-3-(Methylamino)pyrrolidine serves as a key structural motif in several compounds identified as selective antagonists of the histamine H4 receptor []. These antagonists show promise in treating vestibular disorders by interfering with the histamine signaling pathway. While the provided research focuses on the chemical structures and selectivity profiles of these antagonists, it doesn't delve into the specific mechanisms of action for (3R)-(+)-3-(Methylamino)pyrrolidine-containing compounds in the context of vestibular disorders. Further research is needed to elucidate how these antagonists affect H4 receptor signaling and downstream pathways involved in vestibular function.
A: The research highlights numerous selective H4 receptor antagonists incorporating the (3R)-(+)-3-(Methylamino)pyrrolidine moiety []. Examples include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















